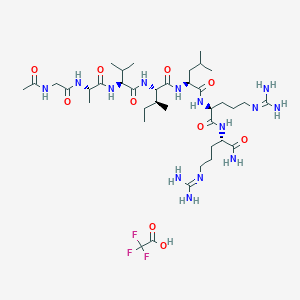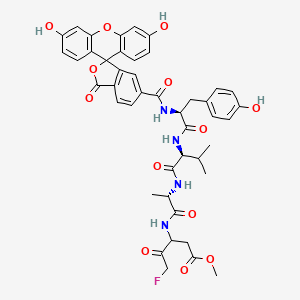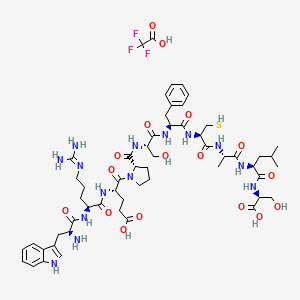
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA is a synthetic peptide composed of ten amino acids: tryptophan, arginine, glutamic acid, proline, serine, phenylalanine, cysteine, alanine, leucine, and serine. The “TFA” in the name stands for trifluoroacetic acid, which is often used as a counterion in peptide synthesis to improve solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high efficiency and reproducibility. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product.
化学反应分析
Types of Reactions
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: DTT or TCEP in buffered solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
科学研究应用
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA depends on its specific sequence and structure. The peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to effects such as inhibition of enzyme activity, disruption of protein-protein interactions, or activation of signaling pathways.
相似化合物的比较
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA: can be compared with other peptides containing similar amino acid sequences. Some similar compounds include:
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-OH: Lacks the terminal serine residue.
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-NH2: Has an amide group at the C-terminus instead of a hydroxyl group.
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH: Without the TFA counterion.
The uniqueness of This compound lies in its specific sequence and the presence of the TFA counterion, which can influence its solubility, stability, and biological activity.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N14O15S.C2HF3O2/c1-28(2)21-37(47(76)66-40(26-70)53(82)83)63-44(73)29(3)60-50(79)41(27-84)67-48(77)38(22-30-11-5-4-6-12-30)64-49(78)39(25-69)65-51(80)42-16-10-20-68(42)52(81)36(17-18-43(71)72)62-46(75)35(15-9-19-58-54(56)57)61-45(74)33(55)23-31-24-59-34-14-8-7-13-32(31)34;3-2(4,5)1(6)7/h4-8,11-14,24,28-29,33,35-42,59,69-70,84H,9-10,15-23,25-27,55H2,1-3H3,(H,60,79)(H,61,74)(H,62,75)(H,63,73)(H,64,78)(H,65,80)(H,66,76)(H,67,77)(H,71,72)(H,82,83)(H4,56,57,58);(H,6,7)/t29-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTYACSFDLVFQH-GJPLXVMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79F3N14O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
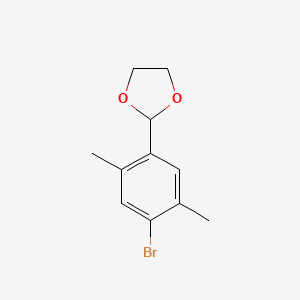

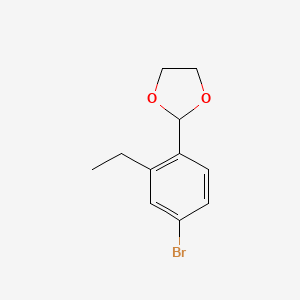
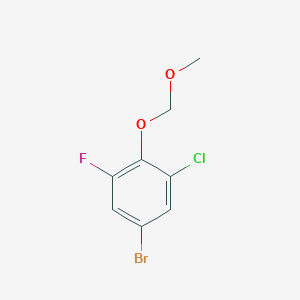

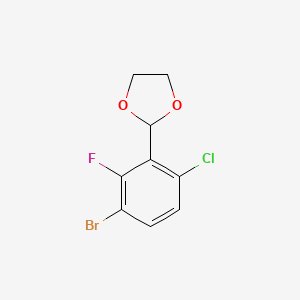
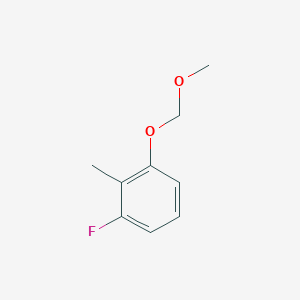
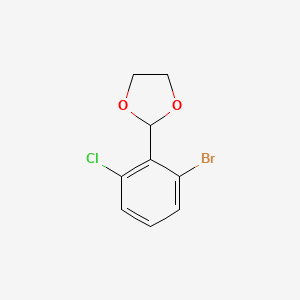
![(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297789.png)
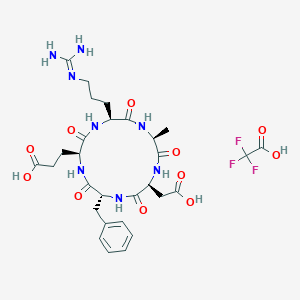
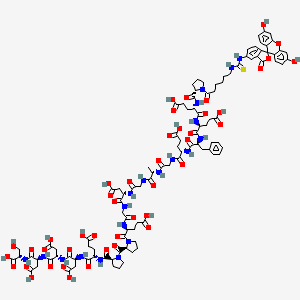
![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297823.png)
